REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[Br:13][CH2:14][CH2:15]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1.O>[Br:13][CH2:14][CH2:15][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[C:9]([F:10])([F:11])[F:12]
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Name
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|
Quantity
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1.05 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C=C1)O)C(F)(F)F
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Name
|
|
Quantity
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0.62 mL
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Type
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reactant
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Smiles
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BrCCO
|
Name
|
|
Quantity
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2.29 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
|
Details
|
was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction was stirred at room temperature for 16 hours
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Duration
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16 h
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Type
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EXTRACTION
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Details
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the mixture was extracted with dichloromethane (2×75 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with saturated aqueous sodium chloride solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |